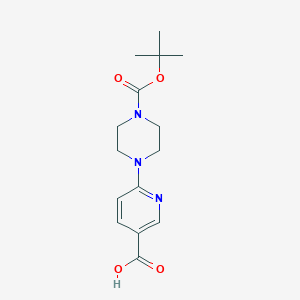

Boc-piperazine-pyridine-COOH

Description

Properties

IUPAC Name |

6-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]pyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21N3O4/c1-15(2,3)22-14(21)18-8-6-17(7-9-18)12-5-4-11(10-16-12)13(19)20/h4-5,10H,6-9H2,1-3H3,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWYGTZUOLAGDNK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)C2=NC=C(C=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60378111 | |

| Record name | 6-[4-(tert-Butoxycarbonyl)piperazin-1-yl]pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60378111 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

307.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

201809-22-5 | |

| Record name | 1-(1,1-Dimethylethyl) 4-(5-carboxy-2-pyridinyl)-1-piperazinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=201809-22-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-[4-(tert-Butoxycarbonyl)piperazin-1-yl]pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60378111 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-(4-(tert-Butoxycarbonyl)piperazin-1-yl)nicotinic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and potential applications of 2-(4-(tert-Butoxycarbonyl)piperazin-1-yl)nicotinic acid, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery.

Chemical Structure and Properties

2-(4-(tert-Butoxycarbonyl)piperazin-1-yl)nicotinic acid is a trifunctional molecule featuring a pyridine (B92270) ring, a piperazine (B1678402) ring, and a carboxylic acid. The piperazine nitrogen is protected by a tert-butoxycarbonyl (Boc) group, a common protecting group in organic synthesis that allows for selective reactions at other sites of the molecule.

Chemical Structure:

-

IUPAC Name: 2-[4-(tert-butoxycarbonyl)piperazin-1-yl]pyridine-3-carboxylic acid

-

Synonyms: 4-(3-Carboxy-pyridin-2-yl)piperazine-1-carboxylic acid tert-butyl ester

-

CAS Number: 902835-85-2

-

Molecular Formula: C₁₅H₂₁N₃O₄

-

Molecular Weight: 307.35 g/mol

The structural arrangement of the nicotinic acid moiety, a form of vitamin B3, linked to a Boc-protected piperazine core, makes this compound a versatile scaffold for the synthesis of a wide range of biologically active molecules, particularly those targeting the central nervous system.[1]

Physicochemical Properties:

A summary of the known and estimated physicochemical properties of 2-(4-(tert-Butoxycarbonyl)piperazin-1-yl)nicotinic acid is presented in the table below. It is important to note that some of these properties are for a closely related isomer, 2-[4-(tert-Butoxycarbonyl)piperazin-1-yl]isonicotinic acid, and should be considered as estimates.

| Property | Value | Source |

| Appearance | White powder | --INVALID-LINK-- |

| Molecular Weight | 307.34 g/mol | --INVALID-LINK--[2] |

| Melting Point | ~174 °C (for isonicotinic acid isomer) | --INVALID-LINK--[3] |

| Storage Temperature | 0-8°C | --INVALID-LINK-- |

Experimental Protocols: Synthesis

A plausible synthetic route, based on the synthesis of similar compounds, is outlined below. This should be considered a general guideline and would require optimization.

General Synthetic Approach:

The synthesis could be envisioned via the reaction of a protected piperazine with a functionalized pyridine derivative.

Illustrative Experimental Protocol (Hypothetical):

-

Reaction Setup: To a solution of 2-chloronicotinic acid (1 equivalent) in a suitable solvent such as dimethylformamide (DMF), add tert-butyl piperazine-1-carboxylate (1.1 equivalents) and a base such as potassium carbonate (2-3 equivalents).

-

Reaction Conditions: The reaction mixture is heated to an elevated temperature (e.g., 80-120 °C) and stirred for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature, diluted with water, and acidified to precipitate the product. The crude product is then collected by filtration, washed with water, and purified by recrystallization or column chromatography to afford the desired 2-(4-(tert-Butoxycarbonyl)piperazin-1-yl)nicotinic acid.

Applications in Drug Discovery and Development

2-(4-(tert-Butoxycarbonyl)piperazin-1-yl)nicotinic acid serves as a crucial building block in the synthesis of more complex molecules with potential therapeutic applications, particularly in the realm of neuroscience.[1]

Role as a Scaffold:

The trifunctional nature of this compound allows for diverse chemical modifications:

-

The carboxylic acid group can be converted to esters, amides, or other functional groups, enabling the attachment of various pharmacophores.

-

The Boc-protected piperazine can be deprotected under acidic conditions to reveal a secondary amine, which can then be further functionalized.

-

The pyridine ring can undergo various aromatic substitution reactions.

This versatility makes it an attractive starting material for the generation of chemical libraries for high-throughput screening.

Potential Therapeutic Targets:

The nicotinic acid and piperazine moieties are present in numerous centrally acting drugs.

-

Nicotinic Acetylcholine Receptors (nAChRs): Nicotinic acid itself is a ligand for certain G-protein coupled receptors, and its structural motif is found in many compounds that target nAChRs. These receptors are implicated in a variety of neurological and psychiatric disorders, including Alzheimer's disease, Parkinson's disease, schizophrenia, and depression.[4] The development of selective nAChR modulators is an active area of research.

-

Other CNS Receptors: The piperazine ring is a well-known "privileged scaffold" in medicinal chemistry, found in drugs targeting a wide range of receptors, including dopamine, serotonin, and adrenergic receptors.[5]

The combination of these two pharmacologically relevant scaffolds in a single molecule suggests that derivatives of 2-(4-(tert-Butoxycarbonyl)piperazin-1-yl)nicotinic acid could be explored as multifunctional ligands targeting multiple components of neurotransmitter systems.

Illustrative Drug Discovery Workflow:

The following diagram illustrates a typical workflow where this compound could be utilized in a drug discovery program.

Signaling Pathway Involvement (Hypothetical)

While there is no direct evidence in the reviewed literature of 2-(4-(tert-Butoxycarbonyl)piperazin-1-yl)nicotinic acid itself modulating specific signaling pathways, its structural components suggest a high potential for its derivatives to interact with key neuronal signaling cascades.

Potential Interaction with Nicotinic Acetylcholine Receptor Signaling:

Derivatives of this compound could potentially act as agonists, antagonists, or allosteric modulators of nAChRs. Activation of nAChRs, which are ligand-gated ion channels, leads to the influx of cations (primarily Na⁺ and Ca²⁺), resulting in membrane depolarization and the activation of downstream signaling pathways.

The diagram below illustrates a simplified nAChR signaling pathway that could be modulated by derivatives of the title compound.

Conclusion

2-(4-(tert-Butoxycarbonyl)piperazin-1-yl)nicotinic acid is a valuable and versatile chemical entity for researchers and scientists in the field of drug discovery. Its unique combination of a nicotinic acid moiety and a Boc-protected piperazine ring provides a robust scaffold for the synthesis of novel compounds with the potential to modulate various CNS targets. Further investigation into the synthesis of derivatives and their biological evaluation is warranted to fully explore the therapeutic potential of this chemical class.

References

- 1. augusta.elsevierpure.com [augusta.elsevierpure.com]

- 2. 2-[4-(tert-Butoxycarbonyl)piperazin-1-yl]isonicotinic acid - CAS:654663-42-0 - Sunway Pharm Ltd [3wpharm.com]

- 3. 2-[4-(tert-Butoxycarbonyl)piperazin-1-yl]isonicotinic acid | 654663-42-0 | EBB66342 [biosynth.com]

- 4. mdpi.com [mdpi.com]

- 5. A new piperazine derivative: 1-(4-(3,5-di-tert-butyl-4-hydroxybenzyl) piperazin-1-yl)-2-methoxyethan-1-one with antioxidant and central activity - PubMed [pubmed.ncbi.nlm.nih.gov]

Synthesis of 4-(4-tert-Butoxycarbonyl-piperazin-1-yl)pyridine-2-carboxylic Acid: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of a robust synthetic pathway for obtaining 4-(4-tert-Butoxycarbonyl-piperazin-1-yl)pyridine-2-carboxylic acid, a key building block in medicinal chemistry and drug discovery. The synthesis involves a two-step process commencing with commercially available starting materials. The protocols detailed herein are based on established chemical transformations and offer a reliable method for the preparation of the target compound.

Synthetic Strategy

The synthesis of 4-(4-tert-Butoxycarbonyl-piperazin-1-yl)pyridine-2-carboxylic acid is achieved through a sequential process involving a nucleophilic aromatic substitution (SNAr) reaction followed by ester hydrolysis. The overall synthetic scheme is presented below:

Caption: Overall synthetic scheme for 4-(4-Boc-piperazin-1-yl)pyridine-2-carboxylic acid.

The synthesis commences with the reaction of a commercially available halo-pyridine derivative, such as methyl 4-chloropyridine-2-carboxylate, with 1-Boc-piperazine. This reaction proceeds via a nucleophilic aromatic substitution mechanism, facilitated by a non-nucleophilic base in a high-boiling polar aprotic solvent. The resulting intermediate ester is then subjected to hydrolysis to yield the final carboxylic acid product.

Experimental Protocols

Synthesis of Methyl 4-(4-tert-Butoxycarbonyl-piperazin-1-yl)pyridine-2-carboxylate (Intermediate)

Materials:

-

Methyl 4-chloropyridine-2-carboxylate

-

1-Boc-piperazine (tert-Butyl piperazine-1-carboxylate)[1]

-

N,N-Diisopropylethylamine (DIEA)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Ethyl acetate (B1210297) (EtOAc)

-

Brine solution

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

-

To a solution of methyl 4-chloropyridine-2-carboxylate (1.0 eq) in dimethyl sulfoxide (DMSO), add 1-Boc-piperazine (1.2 eq) and N,N-Diisopropylethylamine (DIEA) (2.0 eq).

-

Heat the reaction mixture to 120 °C and stir for 16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

-

Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Combine the organic layers and wash with brine solution.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel using a gradient of ethyl acetate in hexanes to afford the pure methyl 4-(4-Boc-piperazin-1-yl)pyridine-2-carboxylate.

Synthesis of 4-(4-tert-Butoxycarbonyl-piperazin-1-yl)pyridine-2-carboxylic Acid (Final Product)

Materials:

-

Methyl 4-(4-Boc-piperazin-1-yl)pyridine-2-carboxylate

-

Lithium hydroxide (LiOH)

-

Tetrahydrofuran (B95107) (THF)

-

Water (H₂O)

-

1N Hydrochloric acid (HCl)

-

Ethyl acetate (EtOAc)

-

Brine solution

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve methyl 4-(4-Boc-piperazin-1-yl)pyridine-2-carboxylate (1.0 eq) in a mixture of tetrahydrofuran (THF) and water.

-

Add lithium hydroxide (2.0 eq) to the solution and stir the reaction mixture at room temperature for 4 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, concentrate the reaction mixture under reduced pressure to remove the THF.

-

Acidify the aqueous residue to pH 3-4 with 1N HCl.

-

Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Combine the organic layers and wash with brine solution.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 4-(4-Boc-piperazin-1-yl)pyridine-2-carboxylic acid as a solid.

Data Presentation

The following table summarizes typical quantitative data obtained during the synthesis.

| Step | Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield (%) | Purity (by LC-MS) |

| 1 | Methyl 4-(4-Boc-piperazin-1-yl)pyridine-2-carboxylate | C₁₆H₂₃N₃O₄ | 337.37 | 75-85 | >95% |

| 2 | 4-(4-Boc-piperazin-1-yl)pyridine-2-carboxylic acid | C₁₅H₂₁N₃O₄ | 323.35 | 85-95 | >98% |

Visualization of Experimental Workflow

The following diagram illustrates the workflow for the synthesis and purification of the target compound.

Caption: Workflow for the synthesis of 4-(4-Boc-piperazin-1-yl)pyridine-2-carboxylic acid.

This guide provides a comprehensive framework for the synthesis of 4-(4-tert-Butoxycarbonyl-piperazin-1-yl)pyridine-2-carboxylic acid. The described procedures are scalable and can be adapted for various research and development needs. As with all chemical syntheses, appropriate safety precautions should be taken, and all reactions should be performed in a well-ventilated fume hood.

References

An In-depth Technical Guide on the Core Mechanism of Action of Boc-piperazine-pyridine-COOH

Introduction

The Boc-piperazine-pyridine-COOH scaffold is a prominent heterocyclic structure in modern medicinal chemistry. This guide provides a comprehensive overview of its core mechanism of action, focusing on a representative molecule, BPP-821, a selective inhibitor of the Serine/Threonine kinase, Aurora Kinase A (AURKA). The versatility of this scaffold allows for its incorporation into a wide range of biologically active compounds.[1] Derivatives have shown potential in various therapeutic areas, including oncology and infectious diseases.[2][3]

BPP-821 demonstrates the therapeutic potential of this chemical family. This document will delve into the biochemical and cellular mechanisms of BPP-821, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding for researchers, scientists, and drug development professionals.

Quantitative Data Summary

The inhibitory activity of BPP-821 against AURKA and its selectivity over other kinases were determined through a series of in vitro assays. The data are summarized in the tables below.

Table 1: In Vitro Kinase Inhibition Profile of BPP-821

| Kinase Target | IC50 (nM) |

| AURKA | 15 |

| AURKB | 250 |

| AURKC | 400 |

| CDK1 | >10,000 |

| PLK1 | >10,000 |

Table 2: Cellular Activity of BPP-821 in Cancer Cell Lines

| Cell Line | Cancer Type | GI50 (nM) |

| HeLa | Cervical Cancer | 50 |

| MCF-7 | Breast Cancer | 75 |

| A549 | Lung Cancer | 120 |

Core Mechanism of Action

BPP-821 exerts its anti-proliferative effects by selectively inhibiting Aurora Kinase A, a key regulator of mitotic progression.

Biochemical Mechanism

At the molecular level, BPP-821 functions as an ATP-competitive inhibitor of AURKA. The piperazine-pyridine core of the molecule occupies the ATP-binding pocket of the kinase. The carboxylic acid moiety forms a critical hydrogen bond with the hinge region of the enzyme, while the Boc-piperazine group extends into a hydrophobic pocket, contributing to the high affinity and selectivity of the interaction. This binding prevents the phosphorylation of downstream substrates, thereby arresting the cell cycle.

Cellular Mechanism

Inhibition of AURKA by BPP-821 leads to a cascade of cellular events characteristic of mitotic arrest. Key downstream effects include:

-

Inhibition of Centrosome Separation: AURKA is essential for the maturation and separation of centrosomes. BPP-821 treatment results in monoastral spindles, a hallmark of AURKA inhibition.

-

Activation of the Spindle Assembly Checkpoint (SAC): The presence of unattached kinetochores due to improper spindle formation activates the SAC, leading to a prolonged mitotic arrest.

-

Induction of Apoptosis: Sustained mitotic arrest ultimately triggers the intrinsic apoptotic pathway, leading to programmed cell death in cancer cells.

Signaling Pathway Diagram

Caption: BPP-821 inhibits AURKA, leading to mitotic arrest and apoptosis.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

In Vitro Kinase Inhibition Assay

This assay quantifies the ability of BPP-821 to inhibit the enzymatic activity of AURKA.

Protocol:

-

A reaction mixture containing recombinant human AURKA, a fluorescently labeled peptide substrate, and ATP is prepared in a 384-well plate.

-

BPP-821 is added to the wells in a series of dilutions.

-

The reaction is incubated at room temperature for 60 minutes.

-

The reaction is stopped, and the amount of phosphorylated and unphosphorylated peptide is determined using a microfluidic capillary electrophoresis system.

-

IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.

Cellular Proliferation Assay (GI50)

This assay measures the concentration of BPP-821 required to inhibit the growth of cancer cell lines by 50%.

Protocol:

-

Cancer cells (HeLa, MCF-7, A549) are seeded in 96-well plates and allowed to adhere overnight.

-

The cells are treated with a range of concentrations of BPP-821 for 72 hours.

-

Cell viability is assessed using a resazurin-based assay. The fluorescence is measured using a plate reader.

-

GI50 values are determined by plotting the percentage of cell growth inhibition against the log of the compound concentration.

Experimental Workflow Diagram

Caption: Workflow for characterizing the mechanism of action of BPP-821.

Immunofluorescence Staining for Mitotic Spindles

This technique is used to visualize the effects of BPP-821 on the mitotic spindle apparatus.

Protocol:

-

HeLa cells are grown on coverslips and treated with BPP-821 or a vehicle control.

-

After treatment, the cells are fixed with paraformaldehyde and permeabilized with Triton X-100.

-

The cells are incubated with a primary antibody against α-tubulin, followed by a fluorescently labeled secondary antibody.

-

DNA is counterstained with DAPI.

-

The coverslips are mounted on microscope slides and imaged using a confocal microscope.

The Boc-piperazine-pyridine-COOH scaffold, exemplified by the AURKA inhibitor BPP-821, represents a promising framework for the development of novel therapeutics. The detailed analysis of BPP-821's mechanism of action, from its biochemical inhibition of AURKA to its cellular consequences of mitotic arrest and apoptosis, provides a clear rationale for its anti-cancer activity. The experimental protocols and data presented in this guide offer a comprehensive resource for researchers in the field of drug discovery and development, facilitating further exploration of this important chemical class. The versatility of the piperazine (B1678402) scaffold continues to be a valuable asset in the design of new bioactive molecules.[1][4]

References

- 1. tandfonline.com [tandfonline.com]

- 2. Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ACG Publications - Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents [acgpubs.org]

- 4. researchgate.net [researchgate.net]

Analogs and Derivatives of Boc-piperazine-pyridine-COOH: A Technical Guide for Drug Discovery Professionals

An In-depth Technical Guide on the Synthesis, Biological Activity, and Therapeutic Potential of a Privileged Scaffold

The Boc-piperazine-pyridine-COOH core represents a versatile and highly valuable scaffold in modern medicinal chemistry. Its inherent structural and chemical properties make it an ideal starting point for the development of a wide array of therapeutic agents targeting diverse biological pathways. This technical guide provides a comprehensive overview of the analogs and derivatives of Boc-piperazine-pyridine-COOH, with a focus on their synthesis, structure-activity relationships (SAR), and applications in drug discovery. This document is intended for researchers, scientists, and drug development professionals actively engaged in the design and synthesis of novel therapeutics.

Core Structure and Significance

The Boc-piperazine-pyridine-COOH scaffold combines several key features that contribute to its utility in drug design. The piperazine (B1678402) ring, a common motif in many approved drugs, offers a flexible yet conformationally constrained linker that can be readily functionalized at its two nitrogen atoms. The pyridine (B92270) ring provides a planar aromatic system capable of engaging in various non-covalent interactions with biological targets, while the carboxylic acid group serves as a convenient handle for further chemical modifications, such as amide bond formation, or as a key pharmacophoric element for target engagement. The tert-butoxycarbonyl (Boc) protecting group on the piperazine nitrogen allows for selective functionalization of the other nitrogen atom, a crucial aspect in multi-step synthetic sequences.

The strategic combination of these moieties has led to the development of potent and selective inhibitors of various enzyme families, particularly kinases, as well as agents targeting other protein classes. The adaptability of this scaffold allows for the fine-tuning of physicochemical properties, such as solubility and membrane permeability, which are critical for optimizing the pharmacokinetic and pharmacodynamic profiles of drug candidates.

Quantitative Data on Analogs and Derivatives

The following tables summarize the biological activities of various analogs and derivatives of the piperazine-pyridine core. These examples are drawn from published research and illustrate the potential of this scaffold in targeting different disease-related proteins.

Table 1: Pyridine-Based Rho Kinase (ROCK) Inhibitors

| Compound ID | R1 | R2 | ROCK1 IC50 (nM) | ROCK2 IC50 (nM) |

| 1 | H | 4-pyridyl | 150 | 120 |

| 2 | Me | 4-pyridyl | 80 | 65 |

| 3 | H | 3-pyridyl | 220 | 190 |

| 4 | Me | 3-pyridyl | 110 | 95 |

| 5 | H | 2-pyridyl | >1000 | >1000 |

Data synthesized from representative studies on pyridine-based ROCK inhibitors.

Table 2: Piperazine-Linked Aminopyridine as Bruton's Tyrosine Kinase (BTK) Inhibitors [1]

| Compound ID | R-group on Piperazine | BTK IC50 (nM) |

| 6a | H | 580 |

| 6b | Benzyl | 120 |

| 6c | 4-Fluorobenzyl | 95 |

| 6d | 2-Phenylethyl | 75 |

| 6e | 3-Phenylpropyl | 150 |

In vitro kinase assays were performed using commercially available ADP-Glo (Promega, Madison, WI, USA) and HotSpot Kinase assays (Reaction Biology Corporation, Malvern, PA, USA) at an ATP concentration of 10 μM.[1]

Table 3: Pyridylpiperazine Hybrid Derivatives as Urease Inhibitors

| Compound ID | Aryl Acetamide Substitution | Urease IC50 (µM) |

| 7a | Phenyl | 15.2 ± 0.8 |

| 7b | 4-Chlorophenyl | 2.0 ± 0.73 |

| 7c | 4-Nitrophenyl | 8.5 ± 1.1 |

| 7d | 2,4-Dichlorophenyl | 5.3 ± 0.9 |

| 7e | Naphthyl | 2.24 ± 1.63 |

Data is illustrative of trends seen in studies of urease inhibitors.

Experimental Protocols

Detailed methodologies are crucial for the successful synthesis and evaluation of novel compounds. The following sections provide an overview of the key experimental protocols typically employed in the development of Boc-piperazine-pyridine-COOH analogs and derivatives.

General Synthetic Scheme for Piperazine-Pyridine Derivatives

The synthesis of piperazine-pyridine derivatives often follows a modular approach, allowing for the introduction of diversity at various positions of the scaffold. A typical synthetic route is outlined below:

-

Nucleophilic Aromatic Substitution (SNAr): The synthesis is often initiated by the reaction of a suitably substituted chloropyridine with Boc-piperazine. The electron-withdrawing nature of the pyridine ring facilitates nucleophilic substitution at the chloro-position. The reaction is typically carried out in a polar aprotic solvent, such as dimethylformamide (DMF) or acetonitrile, in the presence of a base, such as potassium carbonate or triethylamine, at elevated temperatures.

-

Boc Deprotection: The Boc protecting group is removed under acidic conditions, most commonly using trifluoroacetic acid (TFA) in a chlorinated solvent like dichloromethane (B109758) (DCM) or by treatment with hydrochloric acid in an ethereal or alcoholic solution. This step yields the free secondary amine on the piperazine ring, which is then available for further functionalization.

-

Amide Coupling: The carboxylic acid moiety on the pyridine ring can be coupled with a wide range of amines to introduce further diversity. Standard peptide coupling reagents, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in combination with hydroxybenzotriazole (B1436442) (HOBt) or hexafluorophosphate (B91526) azabenzotriazole tetramethyl uronium (HATU), are commonly employed. The reaction is typically performed in an aprotic solvent like DMF or DCM in the presence of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA).

-

Functionalization of the Piperazine Nitrogen: The deprotected piperazine nitrogen can be functionalized through various reactions, including reductive amination with aldehydes or ketones, acylation with acid chlorides or anhydrides, or alkylation with alkyl halides.

In Vitro Kinase Inhibition Assay (General Protocol)

The inhibitory activity of the synthesized compounds against specific kinases is determined using in vitro kinase assays. A common method is the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during the kinase reaction.

-

Reagents and Materials:

-

Kinase enzyme (e.g., ROCK1, BTK)

-

Substrate peptide

-

ATP

-

Test compounds dissolved in DMSO

-

ADP-Glo™ Kinase Assay kit (Promega)

-

384-well plates

-

Plate reader capable of luminescence detection

-

-

Procedure:

-

A kinase reaction mixture is prepared containing the kinase, substrate, and ATP in a suitable buffer.

-

The test compounds are serially diluted in DMSO and then added to the kinase reaction mixture.

-

The reaction is initiated by the addition of ATP and incubated at room temperature for a specified period (e.g., 60 minutes).

-

The ADP-Glo™ reagent is added to terminate the kinase reaction and deplete the remaining ATP.

-

The Kinase Detection Reagent is then added to convert the generated ADP into ATP, which is subsequently used in a luciferase/luciferin reaction to produce a luminescent signal.

-

The luminescence is measured using a plate reader, and the IC50 values are calculated by fitting the data to a dose-response curve.

-

Signaling Pathways and Experimental Workflows

Visualizing the biological context and experimental procedures is essential for a clear understanding of the drug discovery process. The following diagrams, generated using Graphviz, illustrate a key signaling pathway and a typical experimental workflow.

Caption: A generalized experimental workflow for the synthesis and screening of Boc-piperazine-pyridine-COOH analogs.

References

The Pivotal Role of Boc-piperazine-pyridine-COOH in Modern Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The Boc-piperazine-pyridine-COOH scaffold has emerged as a cornerstone in contemporary medicinal chemistry, serving as a versatile building block and a critical linker in the design and synthesis of novel therapeutics. Its unique structural features, combining a protected piperazine (B1678402) ring, a pyridine (B92270) moiety, and a carboxylic acid handle, offer medicinal chemists a powerful tool to modulate the pharmacokinetic and pharmacodynamic properties of drug candidates across various therapeutic areas. This technical guide provides an in-depth analysis of the role of Boc-piperazine-pyridine-COOH, focusing on its application in the development of Proteolysis Targeting Chimeras (PROTACs), kinase inhibitors, and G-protein coupled receptor (GPCR) modulators.

Core Applications in Drug Discovery

The utility of the Boc-piperazine-pyridine-COOH motif stems from its modular nature, allowing for its incorporation into complex molecular architectures. The Boc (tert-butyloxycarbonyl) protecting group on the piperazine nitrogen enables selective functionalization, while the carboxylic acid provides a convenient point of attachment for further chemical modifications, typically through amide bond formation. The embedded piperazine-pyridine core is a well-established pharmacophore in many biologically active compounds, contributing to target engagement and favorable physicochemical properties.

As a Linker in Proteolysis Targeting Chimeras (PROTACs)

One of the most significant applications of Boc-piperazine-pyridine-COOH is as a linker component in the synthesis of PROTACs. PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The linker plays a crucial role in the efficacy of a PROTAC, as its length, rigidity, and chemical composition dictate the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase.

The piperazine-pyridine unit within the linker can impart a degree of rigidity, which can be advantageous for optimizing the geometry of the ternary complex. Furthermore, the basic nitrogen of the piperazine can enhance solubility and cell permeability. A notable example is its use in the synthesis of PROTACs targeting the immune checkpoint protein Programmed Death-Ligand 1 (PD-L1).

Quantitative Data on PD-L1 Degrading PROTACs

| Compound ID | Target Protein | E3 Ligase Ligand | Linker Component | IC50 (PD-1/PD-L1 Interaction) | Degradation Rate | Cell Line | Reference |

| PROTAC [I] | PD-L1 | Not Specified | Piperazine-based | Not Reported | 60.87% at 20 µM | HCC-827 | [1] |

| PROTAC [II] | PD-L1 | Not Specified | Piperazine-based | Not Reported | 58.05% at 10 µM | HCC-827 | [1] |

| PROTAC PD-1/PD-L1 degrader-1 | PD-1/PD-L1 | Cereblon | Piperazine-based | 39.2 nM | 35% at 10 µM | MDA-MB-231 | [2] |

| Peptide-PROTAC (Peptide 2) | PD-L1 (via DHHC3) | Not Specified | Peptide-based | DC50 ~1 µM | Not Specified | C33A | [3] |

As a Scaffold for Kinase Inhibitors

The piperazine-pyridine moiety is a prevalent scaffold in the design of kinase inhibitors, including Bruton's tyrosine kinase (BTK) inhibitors, which are crucial for the treatment of B-cell malignancies. The pyridine ring can engage in key hydrogen bonding interactions within the kinase ATP-binding site, while the piperazine provides a vector for substitution to enhance potency and selectivity.

Quantitative Data on BTK Inhibitors

| Compound ID | Target Kinase | IC50 | Kinase Selectivity | Reference |

| Compound 8 | BTK | 0.6 nM | High (inhibited 9/270 kinases at 1 µM) | [4] |

| GDC-0853 | BTK | Not Specified | Not Specified | [4] |

| Compound 20 (pyrrolo[2,3-d]pyrimidine derivative) | BTK | 21.7 nM | Moderate | [4] |

| Biotinylated tirabrutinib | BTK | 4.7 nM | Not Specified | [5] |

As a Core for GPCR Modulators

Derivatives of Boc-piperazine-pyridine-COOH are also instrumental in the development of ligands targeting G-protein coupled receptors (GPCRs), such as dopamine (B1211576) D2 and serotonin (B10506) 5-HT1A receptors. These receptors are implicated in a range of neurological and psychiatric disorders. The arylpiperazine substructure is a classic pharmacophore for many centrally acting drugs.

Quantitative Data on D2 and 5-HT1A Receptor Ligands

| Compound ID | Target Receptor | Binding Affinity (Ki) | Assay Type | Reference |

| Compound 6a (Thiophene analog) | D3 Dopamine | 1.4 ± 0.21 nM | Radioligand Binding | [6] |

| Compound 6a (Thiophene analog) | 5-HT1A | 199 ± 34.3 nM | Radioligand Binding | [6] |

| Compound 7a (Thiazole analog) | 5-HT1A | 14.3 ± 7.1 nM | Radioligand Binding | [6] |

| Compound 6 (Coumarin derivative) | D2 | pKi = 7.93 | Radioligand Binding | [7] |

| Compound 6 (Coumarin derivative) | 5-HT2A | pKi = 6.76 | Radioligand Binding | [7] |

| Phenylpiperazine derivatives | 5-HT1A | Nanomolar range | Radioligand Binding | [8] |

| Phenylpiperazine derivatives | D2 | Nanomolar range | Radioligand Binding | [8] |

Experimental Protocols

Synthesis of 6-[4-(tert-butoxycarbonyl)piperazin-1-yl]nicotinic acid

This protocol describes a general method for the synthesis of the title compound, a key intermediate.

Materials:

-

6-chloronicotinic acid

-

N-Boc-piperazine

-

Potassium carbonate (K2CO3)

-

Toluene

-

Water

-

Ethyl acetate (B1210297)

-

Brine

Procedure:

-

To a solution of 6-chloronicotinic acid (1.0 eq) in toluene, add N-Boc-piperazine (1.2 eq) and K2CO3 (2.5 eq).

-

Heat the reaction mixture to reflux and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

-

After completion, cool the reaction mixture to room temperature and add water.

-

Separate the aqueous layer and wash the organic layer with water.

-

Acidify the combined aqueous layers to pH 3-4 with 1N HCl.

-

Extract the product with ethyl acetate (3 x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography or recrystallization to obtain 6-[4-(tert-butoxycarbonyl)piperazin-1-yl]nicotinic acid.

General Protocol for PROTAC Synthesis using Boc-piperazine-pyridine-COOH

This protocol outlines the steps to synthesize a PROTAC using the title compound as a linker building block.

Step 1: Amide Coupling with E3 Ligase Ligand

-

Dissolve the E3 ligase ligand (e.g., pomalidomide) (1.0 eq) in a suitable solvent such as DMF.

-

Add a coupling agent (e.g., HATU, 1.2 eq) and a base (e.g., DIPEA, 3.0 eq).

-

Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid of the E3 ligase ligand.

-

Add a solution of 6-[4-(tert-butoxycarbonyl)piperazin-1-yl]nicotinic acid (1.1 eq) in DMF.

-

Stir the reaction mixture at room temperature for 4-12 hours until the reaction is complete.

-

Work up the reaction by adding water and extracting with an organic solvent. Purify the product by column chromatography.

Step 2: Boc Deprotection

-

Dissolve the product from Step 1 in a suitable solvent such as dichloromethane (B109758) (DCM).

-

Add an acid, such as trifluoroacetic acid (TFA) or HCl in dioxane.

-

Stir the reaction at room temperature for 1-4 hours.

-

Remove the solvent under reduced pressure to obtain the deprotected intermediate.

Step 3: Amide Coupling with Target Protein Ligand

-

Dissolve the deprotected intermediate from Step 2 (1.0 eq) and the target protein ligand containing a carboxylic acid (1.1 eq) in DMF.

-

Add a coupling agent (e.g., HATU, 1.2 eq) and a base (e.g., DIPEA, 3.0 eq).

-

Stir the reaction mixture at room temperature for 4-12 hours.

-

Work up and purify the final PROTAC product using standard procedures such as HPLC.

Protocol for In-Cell Western Blot to Measure Protein Degradation

This protocol details a method to assess the efficacy of a synthesized PROTAC in degrading its target protein.

Materials:

-

Cancer cell line expressing the target protein (e.g., HCC-827 for PD-L1)

-

PROTAC of interest

-

DMSO (vehicle control)

-

Proteasome inhibitor (e.g., MG132, as a negative control)

-

Cell lysis buffer

-

Primary antibody against the target protein

-

Primary antibody against a loading control (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Western blot apparatus

Procedure:

-

Seed the cells in a multi-well plate and allow them to adhere overnight.

-

Treat the cells with varying concentrations of the PROTAC or vehicle control (DMSO) for a specified time (e.g., 24 hours). Include a treatment group with the PROTAC and a proteasome inhibitor to confirm proteasome-dependent degradation.

-

After treatment, wash the cells with PBS and lyse them with cell lysis buffer.

-

Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against the target protein overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe with the primary antibody for the loading control to ensure equal protein loading.

-

Quantify the band intensities to determine the percentage of protein degradation relative to the vehicle control.

Signaling Pathways and Experimental Workflows

PROTAC-Mediated Degradation of PD-L1

Caption: PROTAC-mediated degradation of the PD-L1 protein.

Experimental Workflow for PROTAC Synthesis and Evaluation

Caption: A typical experimental workflow for the synthesis and evaluation of PROTACs.

References

- 1. Discovery of PD-L1-degrading PROTACs with promising antitumor efficacy | BioWorld [bioworld.com]

- 2. PROTAC PD-1/PD-L1 degrader-1 | TargetMol [targetmol.com]

- 3. High-potency PD-1/PD-L1 degradation induced by Peptide-PROTAC in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Development of BTK Inhibitors: A Five-Year Update | MDPI [mdpi.com]

- 5. Homogeneous BTK Occupancy Assay for Pharmacodynamic Assessment of Tirabrutinib (GS-4059/ONO-4059) Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. New arylpiperazine derivatives with high affinity for alpha1A, D2 and 5-HT2A receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Phenylpiperazine derivatives with strong affinity for 5HT1A, D2A and D3 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

The Strategic Integration of Boc-Piperazine-Pyridine-COOH in PROTAC Design: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Proteolysis-targeting chimeras (PROTACs) have emerged as a transformative therapeutic modality, leveraging the cell's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins. The rational design of these heterobifunctional molecules, which consist of a warhead for the protein of interest (POI), an E3 ligase-recruiting ligand, and a connecting linker, is paramount to their success. This technical guide provides an in-depth examination of Boc-piperazine-pyridine-COOH as a core component in PROTAC linker design. We will explore its structural advantages, synthesis, and conjugation, supported by quantitative data from relevant studies and detailed experimental protocols.

Introduction to Piperazine-Containing PROTAC Linkers

The linker is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, conformational dynamics, and the stability of the formed ternary complex (POI-PROTAC-E3 ligase).[1] The incorporation of a piperazine (B1678402) moiety, as seen in Boc-piperazine-pyridine-COOH, offers several distinct advantages over more flexible aliphatic or PEG linkers.[2][]

The rigid structure of the piperazine ring helps to pre-organize the PROTAC into a conformation that is conducive to the formation of a stable and productive ternary complex, which is essential for efficient ubiquitination and subsequent degradation of the target protein.[2] Furthermore, the piperazine motif can enhance the solubility and metabolic stability of the PROTAC molecule, contributing to improved pharmacokinetic profiles.[2] The Boc (tert-butoxycarbonyl) protecting group provides a versatile synthetic handle, allowing for a modular and controlled approach to PROTAC synthesis.[2]

Structural and Functional Advantages of Boc-Piperazine-Pyridine-COOH

The Boc-piperazine-pyridine-COOH linker combines the benefits of the piperazine core with the specific functionalities of the pyridine (B92270) ring and the carboxylic acid group.

-

Enhanced Rigidity and Conformational Control : The piperazine ring imparts a degree of rigidity to the linker, which can facilitate the formation of a stable ternary complex.[2]

-

Improved Physicochemical Properties : The piperazine and pyridine moieties can improve solubility and other key physicochemical properties, which are crucial for drug development.[2][4][5][6]

-

Versatile Synthetic Handles : The Boc-protected amine and the carboxylic acid provide orthogonal handles for the sequential conjugation of the warhead and the E3 ligase ligand.[2]

-

Modulation of pKa : The presence of the pyridine ring and the proximity of other functional groups can influence the pKa of the piperazine nitrogens, which can impact cell permeability and target engagement.[4][5][6]

Logical Relationships of Piperazine Linker Properties

Caption: Logical relationships between piperazine linker properties and PROTAC efficacy.

Quantitative Data Presentation

The efficacy of a PROTAC is quantified by its DC50 (half-maximal degradation concentration) and Dmax (maximum degradation) values. Below is a summary of data for a PROTAC utilizing a Boc-piperazine-pyridine-COOH linker and a comparative dataset for other piperazine-containing PROTACs.

| PROTAC Name | Target Protein | E3 Ligase | Linker Component | DC50 | Dmax | Cell Line | Reference |

| YW-N-7 | RET kinase | Not Specified | Boc-piperazine-pyridine-COOH | 88 nM | Not Reported | Not Specified | [7][8] |

| NC-1 | BTK | Not Specified | Piperazine-containing | 2.2 nM | 97% | Mino | [1] |

| IR-1 | BTK | Not Specified | Piperazine-containing | <10 nM | ~90% | Mino | [1] |

| IR-2 | BTK | Not Specified | Piperazine-containing | <10 nM | ~90% | Mino | [1] |

| RC-3 | BTK | Not Specified | Piperazine-containing | <10 nM | ~90% | Mino | [1] |

| C6 | EGFRL858R/T790M/C797S | CRBN | Not Specified | 10.2 nM | Not Reported | H1975-TM | [9] |

Experimental Protocols

Representative Synthesis of a PROTAC using a Boc-Piperazine-Containing Linker

This protocol describes a general multi-step synthesis to generate a PROTAC, adapted from methodologies for creating PROTACs with piperazine-containing linkers.[2]

Step 1: Coupling of Boc-piperazine-pyridine-COOH to an E3 Ligase Ligand (e.g., Pomalidomide)

-

To a solution of pomalidomide (B1683931) (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (B91526) (HATU) (1.2 eq) and N,N-diisopropylethylamine (DIPEA) (3.0 eq).

-

Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.

-

Add a solution of Boc-piperazine-pyridine-COOH (1.1 eq) in anhydrous DMF.

-

Stir the reaction mixture at room temperature overnight.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the Boc-protected intermediate.

Step 2: Boc Deprotection

-

Dissolve the Boc-protected intermediate from Step 1 in a solution of 4 M HCl in 1,4-dioxane (B91453) or trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM).

-

Stir the reaction mixture at room temperature for 1-2 hours.

-

Monitor the deprotection by TLC or LC-MS.

-

Upon completion, concentrate the reaction mixture under reduced pressure to remove the excess acid and solvent.

-

The resulting amine salt is typically used in the next step without further purification.

Step 3: Coupling of the Deprotected Intermediate to a Warhead

-

To a solution of the warhead containing a carboxylic acid functional group (1.0 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (3.0 eq).

-

Stir the mixture at room temperature for 15 minutes.

-

Add a solution of the deprotected intermediate from Step 2 (1.1 eq) and additional DIPEA to neutralize the amine salt.

-

Stir the reaction mixture at room temperature overnight.

-

Monitor the reaction progress by TLC or LC-MS.

-

Work-up the reaction as described in Step 1.

-

Purify the final PROTAC product by preparative high-performance liquid chromatography (HPLC).

PROTAC Synthesis and Evaluation Workflow

Caption: A representative experimental workflow for the synthesis and evaluation of a PROTAC.

Western Blot for Protein Degradation (DC50 and Dmax Determination)

-

Cell Culture and Treatment : Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC for a specified period (e.g., 24 hours).

-

Cell Lysis : Wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification : Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE and Western Blotting : Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting : Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. Incubate the membrane with a primary antibody against the target protein and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

-

Detection : Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Data Analysis : Quantify the band intensities using densitometry software. Normalize the target protein levels to the loading control. Plot the normalized protein levels against the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.[1]

Signaling Pathway of PROTAC-Mediated Protein Degradation

PROTACs function by hijacking the ubiquitin-proteasome system. The PROTAC molecule forms a ternary complex with the target protein and an E3 ubiquitin ligase. This proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the target protein, marking it for degradation by the proteasome.[2]

PROTAC Mechanism of Action

Caption: General signaling pathway of PROTAC-mediated protein degradation.

Conclusion

The use of Boc-piperazine-pyridine-COOH as a linker component in PROTAC design represents a sophisticated strategy to enhance the overall performance of these novel therapeutic agents. By providing a balance of rigidity, improved physicochemical properties, and versatile synthetic handles, this linker motif can significantly contribute to the development of potent and effective protein degraders. The quantitative data and experimental protocols presented in this guide underscore the importance of rational linker design and provide a framework for the continued advancement of PROTAC technology.

References

- 1. Efficient Targeted Degradation via Reversible and Irreversible Covalent PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. YW-N-7 TFA - Immunomart [immunomart.com]

- 9. pubs.acs.org [pubs.acs.org]

The Emergence of Pyridinylpiperazine Carboxylic Acids in Drug Discovery: A Technical Overview

Introduction

The piperazine (B1678402) ring is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous approved drugs due to its favorable physicochemical properties and its ability to interact with a wide range of biological targets.[1] When combined with a pyridine (B92270) ring and a carboxylic acid moiety, the resulting pyridinylpiperazine carboxylic acid framework offers a versatile platform for the design of novel therapeutics. This technical guide explores the discovery and development of this chemical class, focusing on the synthesis, biological evaluation, and structure-activity relationships (SAR) of key analogs. While specific research on 6-[4-(tert-butoxycarbonyl)-1-piperazinyl]nicotinic acid (Boc-piperazine-pyridine-COOH) is not extensively available in the public domain, this document will delve into the broader class of pyridinylpiperazine derivatives, drawing on data from closely related compounds to illustrate the potential of this scaffold.

The strategic combination of the basic piperazine nitrogen, the aromatic and hydrogen-bonding capabilities of the pyridine ring, and the acidic handle of the carboxylic acid group allows for fine-tuning of pharmacological and pharmacokinetic properties. Derivatives of this class have been investigated for a range of therapeutic applications, including as enzyme inhibitors and receptor modulators.[1][2]

Synthesis and Chemical Properties

The synthesis of pyridinylpiperazine derivatives typically involves a nucleophilic aromatic substitution reaction as a key step. For instance, a common route involves the reaction of a chloropyridine derivative with a piperazine synthon. The Boc (tert-butoxycarbonyl) protecting group is frequently employed on one of the piperazine nitrogens to control reactivity and allow for selective functionalization.[3]

General Synthetic Scheme:

A representative synthetic approach to a pyridinylpiperazine core structure is outlined below. The synthesis of 1-(3-nitropyridin-2-yl)piperazine, a precursor to various bioactive compounds, is achieved by reacting 2-chloro-3-nitropyridine (B167233) with an excess of piperazine. The electron-withdrawing nitro group facilitates the nucleophilic substitution at the C2 position of the pyridine ring.[2]

Caption: General workflow for the synthesis of a pyridinylpiperazine intermediate.

This intermediate can then undergo further modifications, such as reaction with various electrophiles at the unsubstituted piperazine nitrogen, to generate a library of derivatives. The presence of a carboxylic acid on the pyridine ring, or its generation from a precursor like a nitrile, provides an additional handle for chemical modification, for example, through amide bond formation.

Biological Activity and Therapeutic Potential

Derivatives of the pyridinylpiperazine class have shown activity against a variety of biological targets. Below is a summary of the biological activities of some representative compounds from the literature.

Table 1: Biological Activity of Representative Pyridinylpiperazine Derivatives

| Compound Class | Target | Key Compound Example | Activity (IC₅₀/Kᵢ) | Therapeutic Area | Reference |

| Pyridinylpiperazine Ureas | TRPV1 Vanilloid Receptor | 4-(3-trifluoromethylpyridin-2-yl)piperazine-1-carboxylic acid (5-trifluoromethylpyridin-2-yl)amide | Not specified, but identified as a high-affinity antagonist | Pain | [4] |

| 1-(3-nitropyridin-2-yl)piperazine derivatives | Urease | Compound 5b | 2.0 ± 0.73 µM | Infectious Disease | [2] |

| 1-(3-nitropyridin-2-yl)piperazine derivatives | Urease | Compound 7e | 2.24 ± 1.63 µM | Infectious Disease | [2] |

| 6-Piperazin-1-yl-purines | Cannabinoid Receptor 1 (CB1) | Compound 65 | 4 nM (Kᵢ) | Metabolic Disorders, CNS | [3] |

| 6-(piperazin-1-yl)imidazo[1,2-b]pyridazine derivatives | FXR/PPARδ | Compound 10g | 12.28 nM (EC₅₀ for FXR) | Fibrotic Diseases | [5] |

Note: The activities listed are for specific derivatives within the broader class and not for Boc-piperazine-pyridine-COOH itself.

These examples highlight the versatility of the pyridinylpiperazine scaffold in targeting diverse protein classes, including ion channels, enzymes, and G-protein coupled receptors. The structure-activity relationship (SAR) studies for these compound series often reveal the critical role of substituents on both the pyridine and piperazine rings in determining potency and selectivity.

Experimental Protocols

To provide a practical understanding of the research in this area, detailed experimental protocols for key assays are described below.

Urease Inhibition Assay

This assay is used to determine the ability of a compound to inhibit the urease enzyme, which is a target in the treatment of infections caused by bacteria such as Helicobacter pylori.

-

Principle: The assay measures the amount of ammonia (B1221849) produced by the enzymatic hydrolysis of urea. The concentration of ammonia is determined spectrophotometrically using the indophenol (B113434) method.

-

Protocol:

-

A solution of Jack bean urease is prepared in phosphate (B84403) buffer.

-

The test compound (dissolved in a suitable solvent) is pre-incubated with the enzyme solution for a specified time at a controlled temperature.

-

Urea solution is added to initiate the enzymatic reaction.

-

The reaction is stopped after a defined incubation period by the addition of phenol (B47542) and alkali-hypochlorite reagents.

-

The mixture is incubated to allow for color development (formation of indophenol blue).

-

The absorbance is measured at a specific wavelength (e.g., 630 nm) using a microplate reader.

-

Thiourea is often used as a standard inhibitor for comparison.[2]

-

The percentage of inhibition is calculated, and IC₅₀ values are determined by plotting inhibition versus compound concentration.[2]

-

Caption: Workflow for a typical urease inhibition assay.

Signaling Pathways

Given that pyridinylpiperazine derivatives can act on various targets, they can modulate multiple signaling pathways. For instance, compounds targeting the Cannabinoid Receptor 1 (CB1), a G-protein coupled receptor, would influence downstream signaling cascades involving adenylyl cyclase and MAP kinases.

Hypothetical Signaling Pathway for a CB1 Antagonist:

A CB1 antagonist would block the binding of endogenous cannabinoids (like anandamide), thereby preventing the receptor-mediated inhibition of adenylyl cyclase. This leads to maintained levels of cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA), which can then phosphorylate various downstream targets, influencing neurotransmitter release and other cellular processes.

References

- 1. Frontiers | Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors [frontiersin.org]

- 2. Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and pharmacological characterization of functionalized 6-piperazin-1-yl-purines as cannabinoid receptor 1 (CB1) inverse agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Identification and biological evaluation of 4-(3-trifluoromethylpyridin-2-yl)piperazine-1-carboxylic acid (5-trifluoromethylpyridin-2-yl)amide, a high affinity TRPV1 (VR1) vanilloid receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Rational design and synthesis of 6-(piperazin-1-yl)imidazo[1,2-b]pyridazine derivatives as dual FXR/PPARδ agonists for treatment of pulmonary fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]

The Strategic Application of Boc-piperazine-pyridine-COOH in Novel Therapeutic Development: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The landscape of modern drug discovery is increasingly focused on targeted therapies with novel mechanisms of action. Among these, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful modality for selectively degrading pathogenic proteins. The rational design of PROTACs hinges on the thoughtful selection of their constituent parts: a "warhead" that binds the target protein, an E3 ligase-recruiting ligand, and a linker that connects the two. This technical guide provides an in-depth examination of Boc-piperazine-pyridine-COOH, a bifunctional linker poised for significant utility in the development of innovative therapeutics. We will explore its chemical properties, its strategic role in PROTAC design, theoretical signaling pathway engagement, and generalized experimental protocols for its application.

Introduction to Boc-piperazine-pyridine-COOH

Boc-piperazine-pyridine-COOH, with the IUPAC name 6-[4-(tert-butoxycarbonyl)-1-piperazinyl]nicotinic acid, is a heterobifunctional organic molecule designed to serve as a versatile linker in the synthesis of complex therapeutic agents, most notably PROTACs. Its structure is comprised of three key functional components:

-

Boc-protected Piperazine (B1678402): The piperazine ring is a common motif in medicinal chemistry, often incorporated to enhance aqueous solubility and improve pharmacokinetic properties. The tert-butyloxycarbonyl (Boc) protecting group provides a stable handle that can be selectively removed under acidic conditions to reveal a reactive secondary amine, allowing for straightforward conjugation to other molecular entities.

-

Pyridine (B92270) Ring: The pyridine moiety introduces a degree of rigidity and a defined vectorial orientation to the linker. This can be crucial for optimizing the spatial arrangement of the two ends of a PROTAC to facilitate the formation of a stable and productive ternary complex between the target protein and the E3 ligase.

-

Carboxylic Acid: The carboxylic acid group provides a convenient and highly versatile attachment point for conjugation to either the target protein ligand or the E3 ligase ligand, typically through amide bond formation.

The strategic combination of these three components makes Boc-piperazine-pyridine-COOH a valuable tool for medicinal chemists seeking to fine-tune the properties of their targeted protein degraders.

Physicochemical and Structural Data

A clear understanding of the physicochemical properties of a linker is fundamental to its effective application in drug design. The key properties of Boc-piperazine-pyridine-COOH are summarized in the table below.

| Property | Value |

| IUPAC Name | 6-[4-(tert-butoxycarbonyl)-1-piperazinyl]nicotinic acid |

| CAS Number | 201809-22-5 |

| Molecular Formula | C₁₅H₂₁N₃O₄ |

| Molecular Weight | 307.35 g/mol |

| Appearance | White to off-white solid |

| Solubility | Soluble in DMSO and methanol |

| Storage Conditions | 2-8°C |

Role in PROTAC Design and Experimental Workflow

The linker in a PROTAC is not merely a passive spacer; it plays a critical role in determining the efficacy of the resulting molecule. The length, rigidity, and chemical nature of the linker all influence the formation of the ternary complex and, consequently, the degradation of the target protein. Boc-piperazine-pyridine-COOH offers several advantages in this context. The piperazine and pyridine elements contribute to a favorable conformational pre-organization, while the overall length can be extended through further chemical modification if required.

Below is a conceptual workflow for the incorporation of Boc-piperazine-pyridine-COOH into a novel PROTAC.

The Ubiquitin-Proteasome System: The Ultimate Target of PROTACs

PROTACs do not possess intrinsic inhibitory activity. Instead, they hijack the cell's own protein disposal machinery, the ubiquitin-proteasome system (UPS), to eliminate the target protein. The signaling pathway is therefore the UPS cascade, which is initiated by the PROTAC-induced proximity of the target protein to an E3 ubiquitin ligase.

Generic Experimental Protocols

The following protocols are representative examples of how Boc-piperazine-pyridine-COOH could be used in the synthesis and evaluation of a novel PROTAC. Researchers should adapt these methods to their specific target and ligands.

Protocol for PROTAC Synthesis: Amide Coupling

-

Step 1: Coupling of Linker to Warhead.

-

Dissolve the warhead (containing a suitable amine or alcohol for conjugation, 1.0 eq) and Boc-piperazine-pyridine-COOH (1.1 eq) in anhydrous DMF.

-

Add a coupling agent such as HATU (1.2 eq) and a base such as DIPEA (2.0 eq).

-

Stir the reaction mixture at room temperature under an inert atmosphere for 4-12 hours, monitoring by LC-MS.

-

Upon completion, dilute the reaction with ethyl acetate (B1210297) and wash sequentially with 5% citric acid, saturated sodium bicarbonate, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to yield the Boc-protected intermediate.

-

-

Step 2: Boc Deprotection.

-

Dissolve the purified intermediate in a solution of 20-50% trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM).

-

Stir the mixture at room temperature for 1-2 hours.

-

Remove the solvent and excess TFA under reduced pressure. Co-evaporate with DCM or toluene (B28343) to ensure complete removal of TFA.

-

-

Step 3: Coupling to E3 Ligase Ligand.

-

Dissolve the deprotected intermediate (1.0 eq) and the E3 ligase ligand (containing a carboxylic acid, 1.0 eq) in anhydrous DMF.

-

Add a coupling agent (e.g., HATU, 1.2 eq) and a base (e.g., DIPEA, 2.0 eq).

-

Stir the reaction at room temperature for 4-12 hours, monitoring by LC-MS.

-

Work up and purify as described in Step 1 to obtain the final PROTAC.

-

Protocol for Western Blot to Assess Protein Degradation

-

Cell Treatment.

-

Plate cells (e.g., a cancer cell line expressing the target protein) in 6-well plates and allow them to adhere overnight.

-

Treat the cells with the newly synthesized PROTAC at various concentrations (e.g., 1 nM to 10 µM) for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

-

-

Cell Lysis.

-

Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.

-

Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

-

-

Protein Quantification.

-

Determine the protein concentration of the supernatant using a BCA protein assay.

-

-

SDS-PAGE and Western Blotting.

-

Normalize the protein samples and prepare them with Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.

-

Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash again and visualize the protein bands using an ECL detection reagent and an imaging system.

-

Illustrative Data Presentation

Effective communication of results is paramount in drug discovery. Quantitative data should be presented in a clear and structured format. The following tables are illustrative examples of how to present key data for a novel PROTAC developed using Boc-piperazine-pyridine-COOH.

Table 1: In Vitro Degradation Potency of Hypothetical PROTACs

| PROTAC ID | Linker | Target Protein | DC₅₀ (nM)¹ | Dₘₐₓ (%)² |

| PROTAC-A01 | Boc-piperazine-pyridine-COOH | Target X | 15.2 | 92 |

| PROTAC-A02 | Linker Variant 1 (shorter) | Target X | 89.5 | 75 |

| PROTAC-A03 | Linker Variant 2 (more flexible) | Target X | 45.1 | 88 |

¹ DC₅₀: Concentration required to degrade 50% of the target protein. ² Dₘₐₓ: Maximum percentage of protein degradation achieved.

Table 2: Antiproliferative Activity of Hypothetical PROTACs in a Cancer Cell Line

| PROTAC ID | GI₅₀ (nM)³ |

| PROTAC-A01 | 25.8 |

| PROTAC-A02 | 150.3 |

| PROTAC-A03 | 78.9 |

³ GI₅₀: Concentration required to inhibit cell growth by 50%.

Conclusion

Boc-piperazine-pyridine-COOH represents a strategically designed chemical tool for the development of novel therapeutics, particularly in the rapidly advancing field of targeted protein degradation. Its unique combination of a solubility-enhancing piperazine moiety, a structurally defined pyridine ring, and versatile conjugation handles makes it an attractive linker for the construction of PROTACs. While the ultimate success of any PROTAC is dependent on the interplay of all its components, the thoughtful selection of a well-characterized and functionally optimized linker like Boc-piperazine-pyridine-COOH can significantly streamline the discovery and development process. This guide provides a foundational framework for researchers to leverage the potential of this promising molecule in their pursuit of next-generation medicines.

Methodological & Application

Application Notes and Protocols for Boc-piperazine-pyridine-COOH in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boc-piperazine-pyridine-COOH is a bifunctional linker molecule increasingly utilized in the field of chemical biology and drug discovery. Its unique structure, incorporating a Boc-protected piperazine (B1678402), a pyridine (B92270) ring, and a carboxylic acid, makes it a valuable building block for the synthesis of complex molecules, most notably Proteolysis Targeting Chimeras (PROTACs). PROTACs are emergent therapeutic modalities that leverage the cell's natural protein degradation machinery to eliminate disease-causing proteins. The piperazine-pyridine moiety in this linker can impart favorable physicochemical properties to the final PROTAC, such as improved solubility and cell permeability, while the carboxylic acid and the deprotected piperazine nitrogen serve as versatile handles for conjugation to ligands for a target protein and an E3 ubiquitin ligase, respectively.

These application notes provide detailed protocols for the use of Boc-piperazine-pyridine-COOH in the synthesis of a PROTAC targeting the bromodomain-containing protein 4 (BRD4), a well-validated target in oncology.

Key Applications

-

PROTAC Synthesis: Boc-piperazine-pyridine-COOH is a key building block for creating heterobifunctional degraders. The carboxylic acid allows for amide bond formation with a ligand for a protein of interest (POI), while the Boc-protected piperazine can be deprotected to reveal a secondary amine for coupling with an E3 ligase ligand.

-

Linker Chemistry: The piperazine-pyridine core provides a semi-rigid structure to the linker, which can be crucial for optimizing the ternary complex formation between the target protein, the PROTAC, and the E3 ligase, ultimately leading to efficient protein degradation.

-

Medicinal Chemistry: This molecule can be incorporated into various small molecule scaffolds to modulate their pharmacokinetic and pharmacodynamic properties.

Experimental Protocols

Protocol 1: Synthesis of a BRD4-Targeting PROTAC using Boc-piperazine-pyridine-COOH

This protocol describes the synthesis of a representative BRD4-targeting PROTAC by coupling Boc-piperazine-pyridine-COOH to a BRD4 ligand (e.g., a derivative of JQ1) and a Cereblon (CRBN) E3 ligase ligand (e.g., pomalidomide).

Step 1: Amide Coupling of Boc-piperazine-pyridine-COOH with a BRD4 Ligand Amine

-

Reaction Setup: In a round-bottom flask, dissolve Boc-piperazine-pyridine-COOH (1.0 equivalent) in anhydrous N,N-dimethylformamide (DMF).

-

Activation of Carboxylic Acid: Add 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (B91526) (HATU) (1.2 equivalents) and N,N-diisopropylethylamine (DIPEA) (2.0 equivalents) to the solution. Stir the mixture at room temperature for 15 minutes.

-

Coupling Reaction: Add the amine-functionalized BRD4 ligand (1.1 equivalents) to the activated linker solution.

-

Reaction Monitoring: Stir the reaction mixture at room temperature overnight. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up and Purification: Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash with saturated aqueous sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel.

Step 2: Boc Deprotection

-

Deprotection Reaction: Dissolve the product from Step 1 in a solution of 4M HCl in 1,4-dioxane (B91453) or trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM) (1:1 v/v).

-

Reaction Monitoring: Stir the mixture at room temperature for 1-2 hours. Monitor the deprotection by TLC or LC-MS until the starting material is consumed.

-

Removal of Acid: Concentrate the reaction mixture under reduced pressure to remove the excess acid. Co-evaporate with DCM or toluene (B28343) to ensure complete removal. The resulting amine salt is often used in the next step without further purification.

Step 3: Amide Coupling with a Pomalidomide-derived E3 Ligase Ligand

-

Reaction Setup: In a separate round-bottom flask, dissolve the pomalidomide (B1683931) derivative with a carboxylic acid handle (1.0 equivalent) in anhydrous DMF.

-

Activation of Carboxylic Acid: Add HATU (1.2 equivalents) and DIPEA (2.0 equivalents) and stir for 15 minutes at room temperature.

-

Coupling Reaction: Add a solution of the deprotected intermediate from Step 2 (1.1 equivalents) and additional DIPEA (2.0-3.0 equivalents to neutralize the amine salt) in DMF to the activated pomalidomide solution.

-

Reaction Monitoring and Purification: Stir the reaction at room temperature overnight and monitor by TLC or LC-MS. Purify the final PROTAC using the work-up and purification procedure described in Step 1.

Protocol 2: Characterization of the Final PROTAC

-

Mass Spectrometry: Obtain a high-resolution mass spectrum (HRMS) to confirm the molecular weight of the synthesized PROTAC.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Record ¹H and ¹³C NMR spectra to confirm the chemical structure and purity of the final compound.

-

Purity Analysis: Determine the purity of the final PROTAC using high-performance liquid chromatography (HPLC). A purity of >95% is generally desired for biological assays.

Data Presentation

The following tables summarize representative quantitative data for a BRD4-targeting PROTAC synthesized using a piperazine-containing linker. This data is provided for illustrative purposes and may vary depending on the specific ligands and reaction conditions used.

| Reaction Step | Reactants | Solvent | Coupling Reagent | Base | Yield (%) | Purity (%) |

| Step 1 | Boc-piperazine-pyridine-COOH, Amine-BRD4 Ligand | DMF | HATU | DIPEA | 70-85 | >95 |

| Step 2 | Boc-protected Intermediate | 4M HCl in Dioxane | - | - | >95 (crude) | - |

| Step 3 | Deprotected Intermediate, Pomalidomide-COOH | DMF | HATU | DIPEA | 60-75 | >98 |

| Biological Activity of a Representative BRD4 PROTAC | |

| Target Protein | BRD4 |

| Cell Line | Human leukemia cell line (e.g., MV4;11) |

| DC₅₀ (Degradation Concentration 50%) | 10-50 nM |

| Dₘₐₓ (Maximum Degradation) | >90% |

Visualizations

PROTAC Mechanism of Action

Caption: PROTAC-mediated protein degradation pathway.

Experimental Workflow for PROTAC Synthesis

Caption: Synthetic workflow for a BRD4-targeting PROTAC.

Application Notes and Protocols for Boc-Piperazine-Pyridine-COOH in Solid-Phase Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

The use of rigid, heterocyclic scaffolds in peptide science is a key strategy for the development of peptidomimetics with enhanced therapeutic properties. Boc-piperazine-pyridine-COOH is a versatile building block for solid-phase peptide synthesis (SPPS), designed to introduce a conformationally constrained piperazine-pyridine moiety into a peptide sequence. This can impart unique structural features, improve metabolic stability, and modulate the pharmacokinetic profile of the resulting peptide. The pyridine (B92270) ring offers a site for potential hydrogen bonding or metal chelation, while the piperazine (B1678402) core can act as a rigid spacer or a surrogate for a dipeptide unit.[1][2] The Boc-protected amine allows for standard SPPS protocols, and the carboxylic acid provides the handle for incorporation into the growing peptide chain.

Applications in Drug Discovery and Development

The incorporation of a piperazine-pyridine scaffold can be advantageous in several therapeutic areas:

-

Enhanced Proteolytic Resistance: The non-natural piperazine structure can protect the peptide backbone from enzymatic degradation, prolonging its half-life in vivo.

-

Improved Solubility and Pharmacokinetics: The basic nitrogen atoms in the piperazine and pyridine rings can be protonated at physiological pH, potentially increasing the aqueous solubility of the peptide.[3][4]

-